

An In-depth Technical Guide to the Physical Properties of Trihexylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Trihexylsilane*

Cat. No.: *B1587915*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Trihexylsilane, an organosilane compound, represents a molecule of significant interest within specialized areas of chemical synthesis and materials science. While its close analog, triethylsilane, is extensively documented and widely utilized, **trihexylsilane** remains a less-explored entity. This guide, therefore, serves as a comprehensive consolidation of the currently available technical data on the physical properties of **trihexylsilane**. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, acknowledging the existing gaps in publicly available information and providing expert insights based on the general principles of organosilane chemistry. As a Senior Application Scientist, the aim is to present this information with scientific integrity, highlighting both what is known and what can be logically inferred, to empower further research and application development.

Molecular Structure and Core Physicochemical Parameters

Trihexylsilane possesses a central silicon atom bonded to three hexyl chains and one hydrogen atom. This structure dictates its fundamental physical and chemical characteristics. The long alkyl chains contribute to its nonpolar nature and influence its physical state and solubility.

A summary of the key physical properties of **Trihexylsilane** is presented below. It is important to note that comprehensive, peer-reviewed data for all physical properties of **trihexylsilane** are not as readily available as for more common silanes. The data presented here is compiled from available safety data sheets and chemical supplier information.

Property	Value	Source
Molecular Formula	$C_{18}H_{40}Si$	Gelest Inc. [1]
Molecular Weight	284.60 g/mol	Gelest Inc. [1]
Boiling Point	168-170 °C at 2 mm Hg	Gelest Inc.
Density	0.803 g/mL at 25 °C	Gelest Inc.
Refractive Index	1.445 at 20 °C	Gelest Inc.

Note: The boiling point is provided at reduced pressure. The boiling point at atmospheric pressure is expected to be significantly higher.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a comprehensive public database of spectra for **trihexylsilane** is limited, valuable data can be gleaned from related studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **trihexylsilane-d** (deuterated at the Si-H position), the following proton NMR data has been reported:

- 1H NMR (400 MHz, $CDCl_3$): δ 3.72 – 3.66 (m, 0.05H), 1.43 – 1.19 (m, 24H), 0.98 – 0.82 (m, 9H), 0.66 – 0.50 (m, 6H)[\[2\]](#).

The multiplets in the upfield region (δ 0.50-1.43) are characteristic of the protons on the hexyl chains. The small multiplet at δ 3.66-3.72 in the deuterated sample likely corresponds to the residual Si-H proton. In a non-deuterated sample, the Si-H proton would present as a distinct

signal, typically a singlet or a multiplet depending on coupling to other nuclei, and its chemical shift would be a key identifier.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the molecular weight and fragmentation pattern of a compound. For **trihexylsilane**-d, the electron ionization (EI) mass spectrum shows the molecular ion peak $[M]^+$, confirming its mass[2]. The fragmentation pattern would be characterized by the loss of alkyl chains and rearrangements typical of silanes.

Solubility and Handling

Solubility Profile

Based on its long alkyl chains and the relatively nonpolar nature of the Si-C and Si-H bonds, **trihexylsilane** is expected to be:

- Soluble in nonpolar organic solvents such as hexanes, toluene, and diethyl ether.
- Insoluble in polar solvents like water.

This solubility profile is a critical consideration for its use in organic reactions, dictating the choice of appropriate solvent systems.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for **trihexylsilane** is not widely available, general safety precautions for organohydrosilanes should be strictly followed.

General Handling Precautions:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat[1].
- Avoid inhalation of vapors and contact with skin and eyes[1].

- Keep away from heat, sparks, and open flames, as organosilanes can be flammable[1].
- Ground and bond containers when transferring material to prevent static discharge.

Stability and Reactivity:

- Organohydrosilanes can react with moisture, sometimes vigorously, to release flammable hydrogen gas. Therefore, **trihexylsilane** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
- It is incompatible with strong oxidizing agents, strong acids, and bases.

In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations[1].

Potential Applications in Research and Development

While specific, documented applications of **trihexylsilane** in drug development are scarce in the literature, its chemical properties suggest several potential uses, drawing parallels with the well-established applications of other trialkylsilanes like triethylsilane. The longer hexyl chains of **trihexylsilane** may impart different solubility and steric properties, which could be advantageous in certain synthetic contexts.

Mild Reducing Agent

The Si-H bond in trialkylsilanes is a source of hydride, making them effective as mild and selective reducing agents in organic synthesis. This is a cornerstone of their utility in the synthesis of active pharmaceutical ingredients (APIs)[3][4]. Potential reduction reactions for **trihexylsilane** include:

- Reduction of Carbonyls: Conversion of aldehydes and ketones to the corresponding alcohols.
- Ionic Hydrogenation: In the presence of a strong acid, trialkylsilanes can reduce carbocations, alkenes, and other functional groups.

- Reductive Deoxygenation: Removal of certain oxygen-containing functional groups.

The choice of **trihexylsilane** over other silanes might be driven by its higher boiling point, allowing for reactions at elevated temperatures, or its different solubility profile.

Caption: A generalized workflow for the reduction of a ketone using a trialkylsilane.

Protecting Group Chemistry

Trialkylsilyl groups are commonly used as protecting groups for sensitive functionalities, particularly alcohols, during multi-step syntheses[3][4]. The trihexylsilyl group could offer a more lipophilic and sterically hindered protecting group compared to smaller trialkylsilyl ethers. This could influence the stability of the protected intermediate and the conditions required for its deprotection.

Caption: The use of **trihexylsilane** in the protection and deprotection of an alcohol.

Experimental Protocols: A Conceptual Framework

Given the limited specific protocols for **trihexylsilane**, the following are generalized experimental procedures based on established methods for trialkylsilanes. Researchers should optimize these conditions for their specific substrates.

General Procedure for the Reduction of a Ketone

- To a stirred solution of the ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add **trihexylsilane** (1.5 eq).
- Cool the mixture in an ice bath and slowly add a Lewis acid or a strong Brønsted acid (e.g., trifluoroacetic acid, 2.0 eq).
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Conclusion

Trihexylsilane is an organosilane with physical properties that are largely dictated by its long alkyl chains, rendering it a nonpolar, high-boiling liquid. While comprehensive data on all its physical parameters and specific applications are not as abundant as for its lower-alkyl analogs, its fundamental reactivity as a source of hydride can be inferred. This makes it a potentially valuable tool in organic synthesis, particularly for reactions requiring mild reducing conditions, specific solubility characteristics, or a sterically demanding silyl protecting group. The information provided in this guide serves as a foundational resource for scientists and researchers, enabling them to explore the potential of **trihexylsilane** in their work while adhering to appropriate safety and handling procedures. Further research into the detailed physical properties and synthetic applications of **trihexylsilane** is warranted to fully elucidate its capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. nbinno.com [nbinno.com]
- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 4. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Trihexylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587915#what-are-the-physical-properties-of-trihexylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com